5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid
Overview
Description
5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid is an organic compound that features a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with 4-bromo-2-(trifluoromethyl)benzonitrile as the starting material. This compound undergoes a series of reactions, including halogenation and subsequent hydrolysis, to introduce the cyano and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods may include the use of catalysts and specific reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the carboxylic acid can be oxidized to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while reduction reactions can produce amines .
Scientific Research Applications
5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid
- 4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acid
- 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid
Uniqueness
5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts unique electronic properties that can enhance its stability and biological activity .
Properties
IUPAC Name |
5-bromo-2-cyano-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-7-2-5(8(15)16)4(3-14)1-6(7)9(11,12)13/h1-2H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWAPDBLLTTAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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